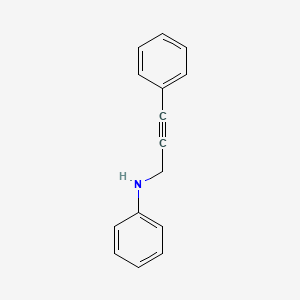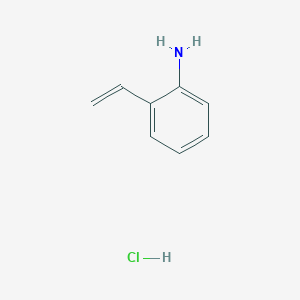
N-(3-Phenylprop-2-yn-1-yl)aniline
Vue d'ensemble
Description
N-(3-Phenylprop-2-yn-1-yl)aniline is an organic compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylprop-2-yn-1-yl)aniline typically involves the reaction of aniline with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Phenylprop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propynyl chain.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone and ZnBr2 are used for oxidative cyclization reactions.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of spirocyclic compounds such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.
Reduction: Hydrogenated derivatives with reduced triple bonds.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
N-(3-Phenylprop-2-yn-1-yl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Phenylprop-2-yn-1-yl)aniline involves its ability to undergo radical ipso-cyclization reactions. The compound can form reactive intermediates that participate in cyclization pathways, leading to the formation of spirocyclic structures . These reactions are facilitated by the presence of radical initiators and specific reaction conditions.
Comparaison Avec Des Composés Similaires
- N-(3-Phenyl-2-propyn-1-yl)aniline
- N-(1,3-Diphenylprop-2-yn-1-yl)aniline
Comparison: N-(3-Phenylprop-2-yn-1-yl)aniline is unique due to its specific structural arrangement, which allows for selective cyclization reactions and the formation of spirocyclic products. Similar compounds may have variations in the substitution pattern or the length of the propynyl chain, leading to different reactivity and applications .
Propriétés
IUPAC Name |
N-(3-phenylprop-2-ynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTPBTUTTLIBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558179 | |
| Record name | N-(3-Phenylprop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121194-51-2 | |
| Record name | N-(3-Phenylprop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)

![tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B3046157.png)



